molecular formula C19H26N6O B5397140 N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Cat. No. B5397140
M. Wt: 354.4 g/mol
InChI Key: FORHGYLKRAUFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as PD0325901, is a selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and MEK2. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various cancers, including melanoma, pancreatic cancer, and lung cancer.

Mechanism of Action

N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibits the activity of MEK1 and MEK2, which are key components of the MAPK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. Inhibition of MEK1 and MEK2 by N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea leads to the inhibition of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. Inhibition of the ERK pathway leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits the proliferation of cancer cells, induces apoptosis, and sensitizes cancer cells to chemotherapy. N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Inhibition of angiogenesis can starve tumors of nutrients and oxygen, leading to their regression.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered to cells in vitro and in vivo. It has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has some limitations for lab experiments. It is a selective inhibitor of MEK1 and MEK2, and its effects may be limited to cancers that are dependent on the MAPK pathway. In addition, N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea may have off-target effects that can complicate the interpretation of experimental results.

Future Directions

For N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea include the development of combination therapies that target multiple signaling pathways, the identification of biomarkers that can predict response to treatment, and the optimization of dosing regimens to minimize toxicity and maximize efficacy.

Synthesis Methods

N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea can be synthesized by a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,3-dimethylphenyl isocyanate, which is then reacted with 2-(6-aminopyrimidin-4-ylamino)ethylamine to form PD173074. PD173074 is then reacted with 1-pyrrolidinecarboxylic acid to form N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has been extensively studied in preclinical models for the treatment of various cancers. In a study published in the Journal of Clinical Oncology, N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea was shown to inhibit the growth of melanoma cells in vitro and in vivo. Another study published in Cancer Research showed that N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea inhibited the growth of pancreatic cancer cells and sensitized them to chemotherapy. N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea has also been shown to have potential therapeutic benefits in the treatment of lung cancer, breast cancer, and colorectal cancer.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-14-6-5-7-16(15(14)2)24-19(26)21-9-8-20-17-12-18(23-13-22-17)25-10-3-4-11-25/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORHGYLKRAUFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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